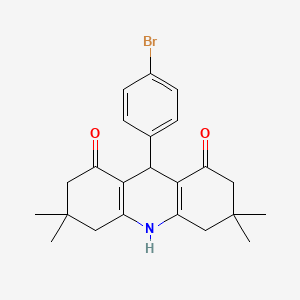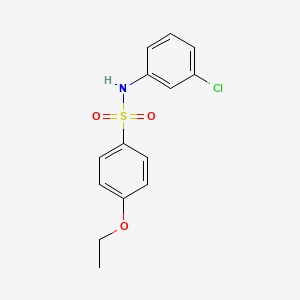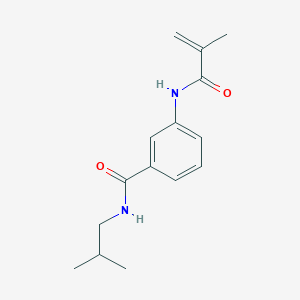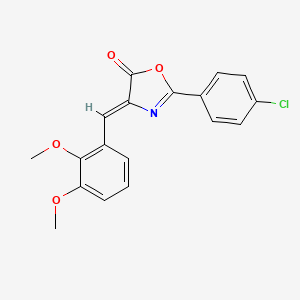![molecular formula C18H19N3O4 B5718320 2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide works by activating PPARδ, which is a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased expression of genes involved in oxidative metabolism, leading to increased energy production and improved endurance. It also leads to reduced expression of genes involved in inflammation and glycolysis, leading to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects, including increased endurance, improved insulin sensitivity, reduced inflammation, and potential anti-tumor effects. It has also been shown to increase the expression of genes involved in oxidative metabolism and reduce the expression of genes involved in glycolysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has several advantages for lab experiments, including its selective activation of PPARδ and its potential applications in various fields. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its effects.
Direcciones Futuras
There are several future directions for the study of 2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide, including further studies on its potential applications in exercise physiology, metabolic disorders, and cancer research. There is also a need for further studies on its toxicity and potential side effects. Additionally, there is a need for the development of more selective PPARδ agonists with fewer potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide involves the reaction of 4-chlorophenoxyacetic acid with 4-nitrophenol in the presence of thionyl chloride to obtain the corresponding acid chloride. This is then reacted with 4-(1-pyrrolidinyl)aniline to obtain the final product.
Aplicaciones Científicas De Investigación
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been studied for its potential applications in various fields, including exercise physiology, metabolic disorders, and cancer research. In exercise physiology, it has been shown to enhance endurance by increasing the expression of genes involved in oxidative metabolism and reducing the expression of genes involved in glycolysis. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation. In cancer research, it has been studied for its potential anti-tumor effects.
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(13-25-17-9-7-16(8-10-17)21(23)24)19-14-3-5-15(6-4-14)20-11-1-2-12-20/h3-10H,1-2,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKHKLXLFDFHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)

![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)

![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)
![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)




